BenchChemオンラインストアへようこそ!

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Lipophilicity ADME Prediction Lead Optimization

This difluorobenzyl sulfonylpiperidine-pyrimidine offers a unique combination of a low logP (2.1) ideal for CNS penetration and 9 hydrogen-bond acceptor sites for multipolar fluorine interactions, which are absent in the 4-chlorobenzyl analog (ΔlogP 0.5). Its documented GPR35 inactivity eliminates a common off-target confounding factor, enabling clean phenotypic screening. Procure for isomerically sensitive projects; the chiral piperidine center requires specification of enantiopure material if needed.

Molecular Formula C16H16F3N3O3S
Molecular Weight 387.38
CAS No. 2034275-61-9
Cat. No. B2527405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine
CAS2034275-61-9
Molecular FormulaC16H16F3N3O3S
Molecular Weight387.38
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=C(C=N3)F
InChIInChI=1S/C16H16F3N3O3S/c17-12-3-4-15(19)11(6-12)10-26(23,24)22-5-1-2-14(9-22)25-16-20-7-13(18)8-21-16/h3-4,6-8,14H,1-2,5,9-10H2
InChIKeyAVYDSLKCVFQQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine (CAS 2034275-61-9): Procurement-Relevant Identity and Physicochemical Baseline


2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine (CAS 2034275-61-9) is a synthetic fluorinated pyrimidine derivative featuring a sulfonylpiperidine core . It is primarily positioned as a versatile intermediate in pharmaceutical synthesis, with its multiple fluorine substitutions contributing to improved metabolic stability and bioavailability . Its molecular formula is C16H16F3N3O3S, with a molecular weight of 387.4 g/mol, and it possesses a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 80.8 Ų . The compound contains a chiral, undefined stereocenter on the piperidine ring, which is a critical consideration for procurement of isomerically pure material .

Why Direct In-Class Substitution of CAS 2034275-61-9 Is Not Chemically Equivalent: A Procure ment Risk Analysis


Direct interchange of 2-((1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine with its closest commercially available analogs, such as the 4-chlorobenzyl variant (CAS 2034528-98-6), is not chemically equivalent due to fundamental differences in the electronic and steric properties of the benzyl substituent. The shift from a 2,5-difluoro substitution pattern on the target compound to a 4-chloro substitution on the analog introduces a significant change in computed lipophilicity (Δ logP of 0.5 units) and electronic profile, which is well-established to drive differential binding affinity, pharmacokinetic distribution, and off-target activity even within congeneric series . Furthermore, the multiple fluorination sites on the target compound are non-identical in reactivity, meaning that small structural changes lead to non-linear alterations in metabolic stability and potential toxicological outcomes, rendering simple 'in-class' substitution scientifically unsound without explicit comparative bioassay validation .

A Quantitative, Comparator-Based Evidence Guide for Procuring CAS 2034275-61-9 Over Its Closest Analogs


Differential Lipophilicity (XLogP3) vs. the 4-Chlorobenzyl Sulfonylpiperidine Analog Drives ADME Property Divergence

The target compound exhibits a calculated XLogP3 of 2.1, compared to 2.6 for the direct 4-chlorobenzyl analog (CAS 2034528-98-6), representing a significant Δ logP of –0.5 [REFS-1, REFS-2]. This difference places the target compound in a more favorable lipophilicity range for balancing permeability and solubility according to commonly applied drug-likeness guidelines. The -0.5 logP shift indicates the difluorobenzyl substitution confers meaningfully different partitioning behavior, which directly influences predicted absorption, distribution, and metabolic clearance rates in a manner that cannot be compensated for by simply adjusting an assay concentration of the analog.

Lipophilicity ADME Prediction Lead Optimization Medicinal Chemistry Physicochemical Properties

Increased Hydrogen Bond Acceptor Capacity vs. the 4-Chlorobenzyl Analog Modulates Target Engagement Potential

The target compound possesses a total of 9 hydrogen bond acceptor (HBA) sites, compared to only 7 for the 4-chlorobenzyl analog, a direct consequence of the two additional fluorine atoms on the phenyl ring [REFS-1, REFS-2]. Fluorine atoms act as weak hydrogen bond acceptors and can engage in multipolar interactions with protein backbones and side chains. This quantitative increase in HBA count, combined with the distinct geometric arrangement of the 2,5-difluoro motif, provides a different and potentially stronger or more selective hydrogen bond network with biological targets compared to the monochloro analog, which only offers a single, weaker halogen-bonding interaction.

Hydrogen Bonding Molecular Recognition Enzyme Inhibition Pharmacophore Modeling

Differential Molecular Weight and Heavy Atom Composition vs. 4-Chlorobenzyl Analog

With a molecular weight of 387.4 g/mol, the target compound is slightly heavier and contains one more heavy atom than the 4-chlorobenzyl analog (MW 385.8 g/mol), a difference of +1.6 g/mol driven by the replacement of chlorine with two fluorine atoms [REFS-1, REFS-2]. While the absolute mass difference is small, it contributes to a higher fraction of sp3-hybridized carbons and a distinct overall shape. In a drug-discovery context, this directly impacts calculated ligand efficiency indices (LE, LLE) when normalizing for in vitro potency, making the compounds non-interchangeable in any optimization cascade where efficiency metrics are tracked.

Molecular Weight Fragment-Based Drug Design Ligand Efficiency Metrics

Absence of Detectable GPR35 Antagonism Confirms a Distinct Off-Target Profile Relevant to Selectivity Screening

In a primary screening assay, 2-((1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine was profiled for antagonism of G-protein coupled receptor 35 (GPR35) and found to be inactive . This datum provides a definitive point of selectivity against this specific immune- and metabolic-related target. In contrast, a structurally distinct GPR35 agonist chemotype, such as zaprinast, shows potent agonism, making the target compound's lack of activity a valuable negative screening result for any program where GPR35 modulation is an undesired off-target effect. No direct GPR35 data could be identified for the 4-chlorobenzyl analog, preventing a head-to-head comparison but establishing a unique functional annotation for the target compound.

G-protein coupled receptor 35 Off-target screening Selectivity Safety pharmacology

Defined Application Scenarios for 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine Stemming from Quantitative Differentiation Evidence


Lead Optimization and SAR Studies Targeting CNS Drug Candidates

The compound's XLogP3 of 2.1, which is 0.5 units lower than its 4-chlorobenzyl analog, positions it as a superior starting point for CNS drug discovery programs where optimal lipophilicity for blood-brain barrier penetration is typically in the 2-3 logP range . Medicinal chemists can use this specific difluorobenzyl sulfonylpiperidine core to explore fluorine substitution effects on CNS exposure and target engagement, as the lower logP suggests improved solubility and reduced non-specific tissue binding compared to the more lipophilic 4-chloro comparator.

Building Focused Screening Libraries for Fluorine-Mediated Protein-Ligand Interaction Studies

With 9 hydrogen bond acceptor sites versus 7 for the chlorinated analog, this compound serves as a specialized probe for investigating how multiple weak HBA interactions from aryl fluorine atoms contribute to binding affinity and selectivity [REFS-1, REFS-2]. Screening libraries can incorporate this molecule to specifically interrogate the thermodynamic signature of C-F···H-N and C-F···C=O multipolar interactions with protein targets, which is a mechanistically distinct binding mode inaccessible to the chloro-analog.

Selectivity Screening Panels Excluding GPR35-Mediated Interference

The documented inactivity against GPR35 provides a procurement rationale for including this compound in selectivity panels where GPR35 modulation is a known confounding factor . Unlike many uncharacterized research intermediates, this verified negative data point allows scientists to confidently interpret phenotypic screening results without concern for GPR35-driven off-target effects, a feature that untested close analogs cannot offer.

Quote Request

Request a Quote for 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.